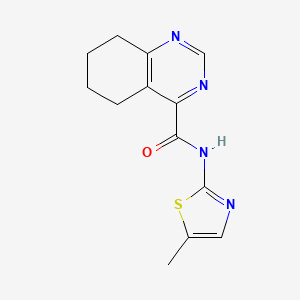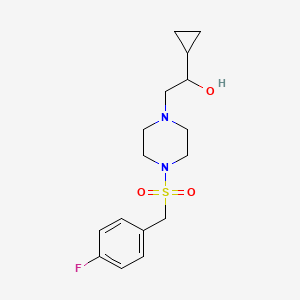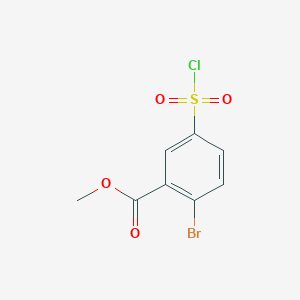![molecular formula C22H23ClN2O4S B2674090 ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 526189-42-4](/img/structure/B2674090.png)
ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an ether group, a pyrimidine ring, and a carboxylate ester group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic substitution reactions and cyclization .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ether group could undergo cleavage under acidic conditions, and the pyrimidine ring could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, its solubility would be influenced by the polar carboxylate ester group and the nonpolar aromatic rings .Applications De Recherche Scientifique
Synthesis and Structure
The compound, often referred to as “Z47738915” or “Oprea1_404371,” is synthesized using the Williamson etherification method. It contains a 4-(4-chlorobenzyl)oxyazobenzene-derived structure. The molecular formula is C20H19ClN2O4S, and its structure includes a tetrahydropyrimidine ring with a thioxo group and a carboxylate functional group. The compound exhibits liquid crystalline properties .
Liquid Crystalline Behavior
The compound’s liquid crystalline behavior is of interest due to its potential applications in non-linear optics and dye lasers. Liquid crystals are used in various optical devices, and understanding the properties of compounds like this one can aid in designing new materials for these applications .
Thermal Stability and Characterization
The thermal stability of “ethyl 4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” has been investigated using techniques such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), X-ray diffraction (XRD), and light polarized optical microscopy (LPOM). The compound exhibits liquid crystalline phases within specific temperature ranges. Interestingly, the characteristic temperatures (melting and solidification) shift to higher values during the first heating–cooling cycle compared to subsequent cycles .
Nanostructured Materials Synthesis
Compounds like this one, which serve as precursors for nanostructured materials, are essential for various applications. Researchers can explore its use in synthesizing novel materials with tailored properties, such as nanoparticles, thin films, or functional coatings .
Drug Delivery Systems
Liquid crystalline materials have been investigated for drug delivery systems. By incorporating this compound into suitable formulations, it may enhance drug solubility, stability, and controlled release. Its liquid crystalline behavior could be advantageous in designing drug carriers .
Photonic Devices
Given its liquid crystalline properties, this compound might find applications in photonic devices. Researchers could explore its use in liquid crystal displays (LCDs), optical switches, or tunable lenses. Understanding its behavior under different conditions is crucial for optimizing device performance .
Functional Materials
The compound’s unique structure and liquid crystalline behavior make it a potential candidate for functional materials. Researchers can investigate its use in sensors, actuators, or other responsive systems. Its properties may contribute to novel functional materials with tailored responses .
Biomedical Applications
While not directly studied for biomedical applications, liquid crystalline materials have been explored in tissue engineering, drug delivery, and biosensors. Researchers could investigate whether this compound exhibits any relevant properties for these fields .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-4-28-21(26)19-13(2)24-22(30)25-20(19)15-7-10-17(18(11-15)27-3)29-12-14-5-8-16(23)9-6-14/h5-11,20H,4,12H2,1-3H3,(H2,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJPSTBEZFXOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Fluoro-2-methyl-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674010.png)
![N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2674011.png)


![(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B2674014.png)

![1-Piperidin-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2674019.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)butanamide](/img/structure/B2674020.png)


![1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea](/img/structure/B2674028.png)